molecular formula C7H5ClN2O3 B092726 4-Chloro-3-nitrobenzamide CAS No. 16588-06-0

4-Chloro-3-nitrobenzamide

Cat. No. B092726
CAS RN: 16588-06-0
M. Wt: 200.58 g/mol
InChI Key: CGXRJCDXGJRBHV-UHFFFAOYSA-N
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Patent
US05042988

Procedure details

Add 6.0 g (0.03 moles) 4-chloro-3-nitrobenzamide to 60 ml 2-aminoethanol and stir at ambient temperature. When TLC (silica support; 9:1 CHCl3 :MeOH eluent) shows no starting material, ca. 3 hrs., pour onto ice. Filter, wash (3×15 ml) with cold H2O, and recrystallize from MeOH/IPA. Yield is 4.5 g (66%) of orange crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[NH2:14][CH2:15][CH2:16][OH:17].C(Cl)(Cl)Cl>CO>[OH:17][CH2:16][CH2:15][NH:14][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)N)C=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
NCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no starting material, ca. 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
, pour onto ice
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash (3×15 ml) with cold H2O
CUSTOM
Type
CUSTOM
Details
recrystallize from MeOH/IPA

Outcomes

Product
Name
Type
Smiles
OCCNC1=C(C=C(C(=O)N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.